molecular formula C17H17N3O3S2 B2520724 N-(2,3-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 886953-01-1

N-(2,3-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No. B2520724
CAS RN: 886953-01-1
M. Wt: 375.46
InChI Key: ZMGACYDNPXIYBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various acetamide derivatives has been a subject of interest due to their potential pharmacological activities. In the papers provided, different acetamide compounds have been synthesized through various routes. For instance, trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs were synthesized and evaluated for anticonvulsant activity, with one compound showing significant efficacy . Another study reported the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which involved the combination of a dihydropyrazolobenzothiazine ring system with carboxamide side chains . Additionally, a series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds were synthesized using substituted amines, maleic anhydride, and o-aminothiophenol, showing antifungal activity against various strains .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. NMR, mass, and elemental analysis were commonly used to confirm the structures . In one study, the crystal structures of two compounds were elucidated by X-ray crystallography, providing detailed insights into their molecular conformations . Another research paper described the synthesis of a compound where the structure was established by elemental analysis, IR, NMR, Mass, and X-ray crystallographic studies, and further supported by Density Functional Theory (DFT) calculations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these acetamide derivatives typically include condensation, cyclization, and reactions with acetic anhydride or other reagents. For example, the synthesis of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide involved the unexpected reaction of a hydrazinecarbothioamide with acetic anhydride . The formation of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides involved reactions with substituted benzyl amines followed by debenzylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their anticonvulsant and antifungal activities, were evaluated. The anticonvulsant activity was assessed using the maximal electroshock seizure (MES) test and kindling model in rodents, with one compound showing a protective effect and raising the seizure threshold . The antioxidant activities of the N-substituted benzyl/phenyl carboxamides were determined through radical scavenging assays, with many compounds exhibiting moderate to significant activity . The antifungal activity of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds was screened against various fungal strains, with some compounds showing appreciable activity . Additionally, the acidity constants (pKa) of newly synthesized N-(benzothiazole-2-yl) acetamide derivatives were determined using UV spectroscopy, indicating the protonation sites on the molecules .

Scientific Research Applications

Synthesis and Derivative Formation

Research on compounds structurally related to N-(2,3-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide has focused on synthesizing derivatives for various applications. For instance, the synthesis of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives has been achieved through carbodiimide condensation catalysis, demonstrating a convenient method for preparing these compounds (Yu et al., 2014). This process involves the formation of derivatives with potential biological activities, showcasing the synthetic versatility of thiadiazin-thioacetamide frameworks.

Antitumor Activity

Further extending the utility of related compounds, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings has been investigated for antitumor activities. These compounds were tested in vitro against a range of human tumor cell lines, with some showing considerable anticancer activity (Yurttaş et al., 2015). This highlights the potential of thiadiazin-acetamide derivatives in cancer research, providing a foundation for the development of new therapeutic agents.

Radioligand Development for PET Imaging

The development of radioligands for positron emission tomography (PET) imaging represents another application area. For example, N1-(2,6-Dimethylphenyl)-2-(4-{(2R,4S)-2-benzyl-1-[3,5-di(trifluoromethyl)[carbonyl-11C]benzoyl]hexahydro-4-pyridinyl}piperazino)acetamide ([11C]R116301) was synthesized and evaluated as a potential PET ligand for investigating central neurokinin(1) (NK1) receptors (Mey et al., 2005). This research underscores the application of thiadiazin-acetamide derivatives in neuroimaging, facilitating the study of brain disorders and receptor distribution.

Heterocyclic Syntheses

Thiadiazin-acetamide compounds also serve as precursors in the synthesis of diverse heterocycles. For instance, thioureido-acetamides have been employed in one-pot cascade reactions to synthesize various heterocyclic structures with excellent atom economy (Schmeyers & Kaupp, 2002). These reactions demonstrate the utility of thiadiazin-acetamide frameworks in generating biologically relevant heterocycles, contributing to the discovery and development of new pharmaceuticals.

Antioxidant Evaluation

The antioxidant properties of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been explored, with some compounds showing significant radical scavenging activity (Ahmad et al., 2012). This research highlights the potential of thiadiazin-acetamide derivatives in developing antioxidant therapies, underscoring their relevance in oxidative stress-related diseases.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-11-6-5-8-13(12(11)2)18-16(21)10-24-17-19-14-7-3-4-9-15(14)25(22,23)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGACYDNPXIYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

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